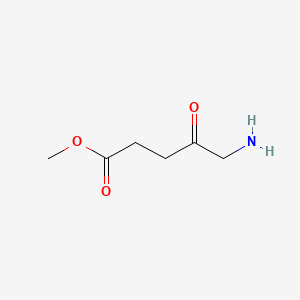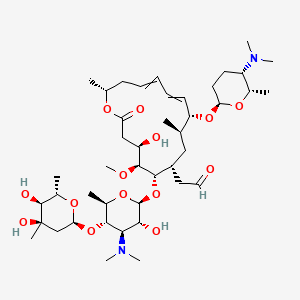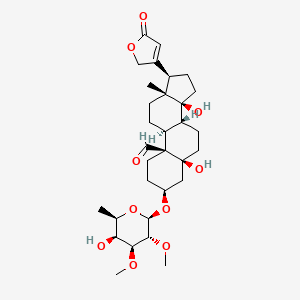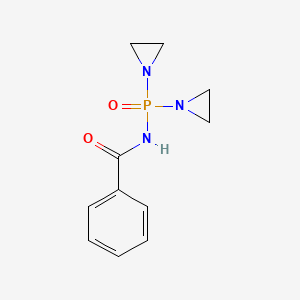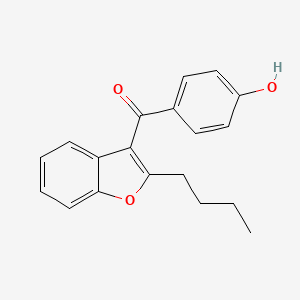
2-Butyl-3-(4-hydroxybenzoyl)benzofuran
説明
2-Butyl-3-(4-hydroxybenzoyl)benzofuran is a compound that belongs to the benzofuran family, which is significant in medicinal chemistry due to its pharmacophore presence. While this compound's direct references are limited, research into benzofuran derivatives provides insights into its synthesis, structure, and properties. Benzofuran derivatives are core components in a number of biologically active natural and synthetic compounds, including approved drugs, highlighting their importance in drug discovery and development (Qin et al., 2017).
Synthesis Analysis
The synthesis of benzofuran derivatives can involve various strategies. Electrochemical oxidation in the presence of nucleophiles has been used for the synthesis of new benzofuran derivatives, showing the versatility of electrochemical methods in synthesizing complex organic molecules (Moghaddam et al., 2006). Moreover, palladium-catalyzed carbonylative synthesis from hydroxybenzyl alcohols using formic acid as the CO source has been developed for benzofuran-2(3H)-ones, indicating a method for constructing the benzofuran core with carbon monoxide incorporation (Li et al., 2017).
Molecular Structure Analysis
Benzofuran derivatives have been extensively studied for their molecular structures, which are critical for their biological activities. Structural characterization through methods such as IR, NMR, and Mass spectroscopy is common, providing detailed insights into the molecular frameworks of these compounds (Rambabu et al., 2013).
Chemical Reactions and Properties
Benzofuran derivatives undergo various chemical reactions, including electrophilic substitution, coupling reactions, and ring-closure reactions, which are pivotal for synthesizing diverse compounds with potential biological activities. For instance, functionalized benzofuran scaffolds have been synthesized and evaluated for antimicrobial and antioxidant activities, demonstrating the chemical versatility and biological relevance of benzofuran derivatives (Rangaswamy et al., 2017).
科学的研究の応用
1. Deiodination and Degradation Studies of Amiodarone
- Summary of Application: 2-Butyl-3-(4-hydroxybenzoyl)benzofuran is a derivatized benzofuran compound that has been used in deiodination and degradation studies of the antiarrhythmic compound Amiodarone .
2. Preparation of Heterocyclic Dyes
- Summary of Application: 2-Butyl-3-(4-hydroxybenzoyl)benzofuran has been used in the preparation of novel heterocyclic dyes .
- Methods of Application: The compound is coupled with various diazo solutions of aromatic amines to produce the dyes . The resultant dyes were characterized by elemental analyses, IR and NMR spectral studies .
3. UV Absorber
- Summary of Application: 2-Butyl-3-(4-hydroxybenzoyl)benzofuran has been used as an excellent UV absorber . This property is beneficial in preventing the photodegradability of most vinyl polymers .
- Methods of Application: The compound is likely incorporated into the polymer matrix to absorb UV radiation and protect the polymer from degradation .
- Results or Outcomes: The use of this compound as a UV absorber can extend the lifespan of vinyl polymers by reducing their susceptibility to UV-induced degradation .
4. Intermediate in the Synthesis of Amiodarone
- Summary of Application: 2-Butyl-3-(4-hydroxybenzoyl)benzofuran is used as an intermediate in the synthesis of Amiodarone , a medication used to treat and prevent various types of irregular heartbeats .
- Methods of Application: The compound is likely used in a multi-step synthesis process to produce Amiodarone .
- Results or Outcomes: The production of Amiodarone, a critical medication for managing cardiac arrhythmias .
5. Antibacterial Studies
- Summary of Application: 2-Butyl-3-(4-hydroxybenzoyl)benzofuran has been used in antibacterial studies . The toxicity of mordented dyes against Escherichia coli, Staphylococcus aureus, Salmonella typhi, Bacillus subtilis bacteria was fairly good .
- Methods of Application: The compound is likely used in laboratory settings to study the antibacterial properties of mordented dyes .
- Results or Outcomes: The outcomes of these studies would provide valuable information on the antibacterial properties of mordented dyes, which could have implications for their use in various applications .
6. Synthesis of Novel Heterocyclic Dyes
- Summary of Application: 2-Butyl-3-(4-hydroxybenzoyl)benzofuran has been used in the synthesis of novel heterocyclic dyes . These dyes have good hue properties .
- Methods of Application: The compound is coupled with various diazo solutions of aromatic amines to produce the dyes . The resultant dyes were characterized by elemental analyses, IR and NMR spectral studies .
- Results or Outcomes: The outcomes of these studies would be the production of novel dyes, which could have various applications in industries such as textiles and printing .
特性
IUPAC Name |
(2-butyl-1-benzofuran-3-yl)-(4-hydroxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O3/c1-2-3-7-17-18(15-6-4-5-8-16(15)22-17)19(21)13-9-11-14(20)12-10-13/h4-6,8-12,20H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHGKQUXXASLVQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40200486 | |
| Record name | L-3372 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40200486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butyl-3-(4-hydroxybenzoyl)benzofuran | |
CAS RN |
52490-15-0 | |
| Record name | 2-Butyl-3-(4-hydroxybenzoyl)benzofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52490-15-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-3372 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052490150 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 52490-15-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85438 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | L-3372 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40200486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-butylbenzofuran-3-yl) (4-hydroxyphenyl) ketone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.672 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2-butylbenzofuran-3-yl)(4-hydroxyphenyl)methanone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7PK1H9HDST | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl (2S)-2-[[(2S)-6-[2-bicyclo[2.2.1]heptanyl(methyl)amino]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(4-tert-butylbenzoyl)amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoate](/img/structure/B1194538.png)

![4'-Carbamoyl-[1,1'-biphenyl]-4-yl ([1,1'-biphenyl]-3-ylmethyl)(methyl)carbamate](/img/structure/B1194554.png)
